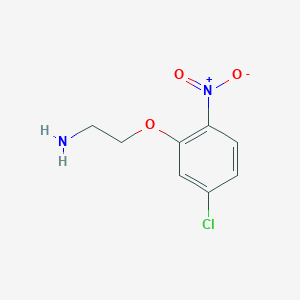

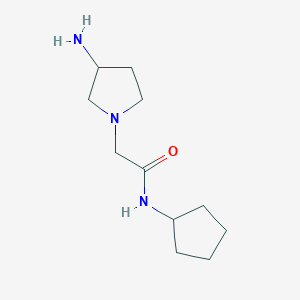

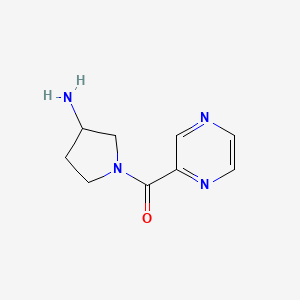

![molecular formula C12H14FN3 B1468494 ({1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}methyl)(methyl)amine CAS No. 1343047-02-8](/img/structure/B1468494.png)

({1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}methyl)(methyl)amine

Overview

Description

The compound is an amine, which is an organic compound and functional group that contain a basic nitrogen atom with a lone pair of electrons. Amines are derivatives of ammonia, wherein one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group .

Molecular Structure Analysis

The compound contains a pyrazole ring, which is a class of organic compounds with the formula C3H3N2H. The pyrazole ring is a five-membered ring with three carbon atoms and two adjacent nitrogen atoms . It also contains a fluorophenylmethyl group and a methylamine group.Chemical Reactions Analysis

Amines, including this compound, can undergo a variety of chemical reactions, including alkylation, acylation, and sulfonation. They can also participate in hydrogen bonding, which can affect their physical and chemical properties .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. Amines, for example, are often polar and can participate in hydrogen bonding, which can affect their boiling points and solubility .Scientific Research Applications

Acid Secretion Inhibition

This compound has been identified as a potassium ion competitive acid blocker (P-CAB) . It functions by inhibiting the binding of potassium ions to the H+/K+ ATPase enzyme, which is crucial in the regulation of gastric acid secretion. This inhibition is beneficial for the treatment of gastric and duodenal ulcers and for pH control in the stomach during Helicobacter pylori eradication therapy. The compound’s stability against acids and its ability to rapidly reach effective concentrations make it superior to some existing proton pump inhibitors.

Antiviral Activity

Indole derivatives, which share a structural similarity with the compound , have shown significant antiviral activities . Specifically, certain indole-based compounds have demonstrated inhibitory effects against influenza A and Coxsackie B4 virus, suggesting potential applications of our compound in the development of new antiviral medications.

Anticancer Potential

The indole scaffold, which is part of the compound’s structure, is known for its presence in various synthetic drug molecules with anticancer properties . Research on indole derivatives has revealed their ability to bind with high affinity to multiple receptors, which is crucial for developing new therapeutic agents against cancer.

Anti-inflammatory Uses

Indole derivatives are also recognized for their anti-inflammatory properties . Given the structural similarities, “({1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}methyl)(methyl)amine” could be explored for its efficacy in reducing inflammation, which is a common symptom in a variety of diseases.

Antimicrobial and Antibacterial Applications

The compound’s framework is related to indole-based structures that have been found to possess antimicrobial and antibacterial activities . This suggests that it could be used in the development of new treatments for bacterial infections, contributing to the field of antibiotics.

Enzyme Inhibition

Indole derivatives have been utilized for their ability to inhibit various enzymes, such as cholinesterases . This enzyme inhibition is important in the treatment of diseases like Alzheimer’s, where cholinesterase inhibitors are used to improve symptoms by increasing the level of acetylcholine in the brain.

Mechanism of Action

Future Directions

properties

IUPAC Name |

1-[1-[(2-fluorophenyl)methyl]pyrazol-4-yl]-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FN3/c1-14-6-10-7-15-16(8-10)9-11-4-2-3-5-12(11)13/h2-5,7-8,14H,6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJEOITGVILNBAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CN(N=C1)CC2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

({1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}methyl)(methyl)amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-Aminopyrrolidin-1-yl)methyl]benzonitrile](/img/structure/B1468423.png)

![1-[(4-Bromophenyl)acetyl]pyrrolidin-3-amine](/img/structure/B1468425.png)

![4-[Methyl(thiolan-3-yl)amino]benzoic acid](/img/structure/B1468431.png)